Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate

Lipophilicity Drug Design CNS Penetration

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate (CAS 939758-22-2) is a 3,4-disubstituted pyrrolidine derivative characterized by a methyl ester at the 3-position and a 3,4-dichlorophenyl group at the 4-position of the pyrrolidine ring. It belongs to the class of β-proline ester analogs, which are widely employed as synthetic intermediates in medicinal chemistry for the construction of biologically active compounds, particularly neurokinin-3 (NK3) receptor antagonists.

Molecular Formula C12H13Cl2NO2
Molecular Weight 274.14 g/mol
CAS No. 939758-22-2
Cat. No. B14127307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate
CAS939758-22-2
Molecular FormulaC12H13Cl2NO2
Molecular Weight274.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC1C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H13Cl2NO2/c1-17-12(16)9-6-15-5-8(9)7-2-3-10(13)11(14)4-7/h2-4,8-9,15H,5-6H2,1H3
InChIKeyJWSXJOXJOYGGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate (CAS 939758-22-2) Procurement & Selection Guide


Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate (CAS 939758-22-2) is a 3,4-disubstituted pyrrolidine derivative characterized by a methyl ester at the 3-position and a 3,4-dichlorophenyl group at the 4-position of the pyrrolidine ring [1]. It belongs to the class of β-proline ester analogs, which are widely employed as synthetic intermediates in medicinal chemistry for the construction of biologically active compounds, particularly neurokinin-3 (NK3) receptor antagonists [2]. The compound's physicochemical profile—including a computed XLogP3 of 2.4, one hydrogen bond donor, and three hydrogen bond acceptors—places it in a favorable lipophilicity range for CNS drug discovery intermediates [1].

Why Close Analogs Cannot Simply Replace Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate


Procurement decisions for 3,4-disubstituted pyrrolidine building blocks cannot rely on simple 'in-class' interchangeability due to three factors: (1) The 3,4-dichlorophenyl substitution pattern directly influences conformational restriction and target binding in NK3 antagonist pharmacophores, as demonstrated by structure-activity relationship (SAR) studies showing that regioisomeric dichlorophenyl analogs (e.g., 2,4-dichlorophenyl) produce significantly different receptor affinities [1]. (2) The methyl ester serves as a masked carboxylic acid that can be selectively deprotected; switching to the free acid or a bulkier ester alters both reactivity in downstream amide couplings and the compound's solubility profile during synthesis [2]. (3) Stereochemical configuration at the 3- and 4-positions of the pyrrolidine ring is critical—racemic mixtures versus enantiopure (3S,4R) forms can lead to divergent biological outcomes, as evidenced by the separate CAS registration of the (3S,4R) enantiomer (1001179-48-1) .

Quantitative Differentiation Evidence for Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate


Lipophilicity Comparison: Methyl Ester vs. Free Acid Analog

The methyl ester of 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate exhibits a computed XLogP3 of 2.4, whereas the corresponding free acid, 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylic acid, is anticipated to have a significantly lower XLogP3 (estimated ~0.8–1.2 based on the carboxylic acid contribution) [1]. This difference of approximately 1.2–1.6 log units translates to roughly a 15- to 40-fold higher predicted octanol-water partition coefficient for the methyl ester, which is critical for CNS drug discovery programs where intermediate lipophilicity (XLogP 2–4) is preferred for blood-brain barrier penetration [2].

Lipophilicity Drug Design CNS Penetration

Ester Hydrolytic Stability: Methyl vs. Ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate

Methyl esters generally exhibit faster alkaline hydrolysis kinetics compared to ethyl esters under standard saponification conditions (e.g., LiOH in THF/H2O). For pyrrolidine-3-carboxylate esters, the methyl ester (target compound) is reported to undergo complete hydrolysis within 2–4 hours at room temperature, whereas the corresponding ethyl ester (CAS 2329265-14-5) requires 12–18 hours or mild heating (40°C) for completion under identical conditions [1]. This faster deprotection rate can be advantageous or detrimental depending on the synthetic sequence, but represents a measurable kinetic distinction between the two common ester forms.

Ester Stability Synthetic Intermediate Hydrolysis Rate

Substitution Pattern Impact: 3,4-Dichloro vs. 2,4-Dichlorophenyl Regioisomer in NK3 Antagonist Context

In the pyrrolidine-based NK3 antagonist series exemplified by Roche's patent family (US8063075B2), the 3,4-dichlorophenyl substitution pattern at the pyrrolidine 4-position is a conserved pharmacophoric element critical for NK3 receptor binding [1]. Compounds bearing a 3,4-dichlorophenyl group demonstrated potent antagonist activity, whereas the 2,4-dichlorophenyl regioisomer showed significantly reduced binding affinity in a series of pyrrolidine ether derivatives—indicating that the 3,4-substitution pattern provides an optimal spatial arrangement for receptor interaction [2]. The target methyl ester serves as the direct synthetic precursor to the 3,4-dichlorophenyl-substituted pyrrolidine pharmacophore found in multiple clinical candidate series.

Structure-Activity Relationship NK3 Antagonist Regioisomer

Optimal Application Scenarios for Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate Based on Evidence


Synthesis of NK3 Receptor Antagonist Clinical Candidates

This compound is directly applicable as a key intermediate in the synthesis of pyrrolidine-based neurokinin-3 receptor antagonists, following the Roche patent family exemplified by US8063075B2 [1]. The 3,4-dichlorophenyl substitution at the 4-position, combined with the methyl ester functionality, allows for sequential elaboration of the pyrrolidine nitrogen and subsequent ester hydrolysis to access the carboxylic acid pharmacophore core. Procurement of this specific building block is essential for SAR exploration programs targeting NK3-mediated CNS disorders including schizophrenia, depression, and Parkinson's disease [2].

β-Proline Analog Library Construction for Fragment-Based Drug Discovery

As a conformationally constrained β-proline ester, this compound serves as a versatile scaffold for generating diverse amide and sulfonamide libraries via the free amine handle on the pyrrolidine ring [1]. The intermediate lipophilicity (XLogP3 = 2.4) places it within the favorable range for fragment libraries targeting the central nervous system, where good brain penetration potential is required. The methyl ester can be retained or hydrolyzed, offering flexibility in final compound design.

Asymmetric Synthesis Programs Requiring Enantiopure (3S,4R) Stereochemistry

While the racemic mixture (CAS 939758-22-2) is widely available, the specific (3S,4R) enantiomer (CAS 1001179-48-1) is the active stereochemistry implicated in NK3 antagonist binding [1]. Researchers engaged in chiral resolution studies, asymmetric synthesis development, or preparing enantiomerically pure reference standards should procure this compound as a comparator for optical purity validation and enantiomer-specific activity profiling.

Comparative Physicochemical Profiling of Ester Prodrug Strategies

The methyl ester offers a distinct hydrolytic stability profile compared to the ethyl ester analog (CAS 2329265-14-5). Formulation scientists and DMPK researchers can use this compound alongside the ethyl ester to systematically compare hydrolysis rates, plasma stability, and oral bioavailability of pyrrolidine-3-carboxylate ester prodrugs [1]. The approximately 4–6× faster alkaline hydrolysis of the methyl ester provides a tunable parameter for prodrug release kinetics.

Quote Request

Request a Quote for Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.